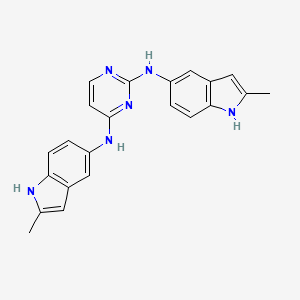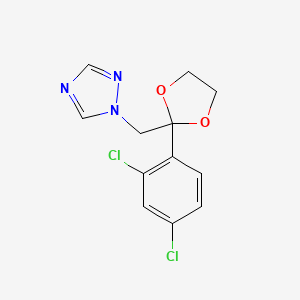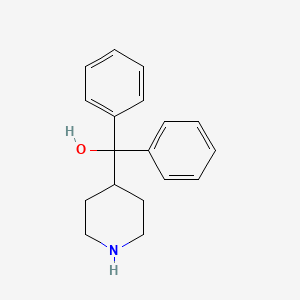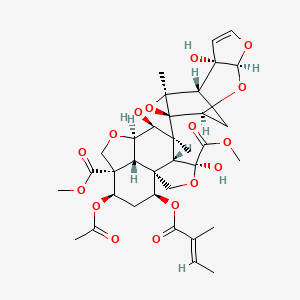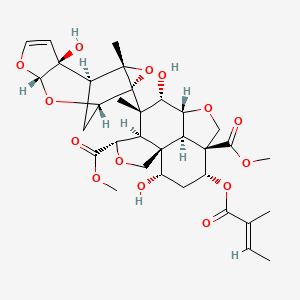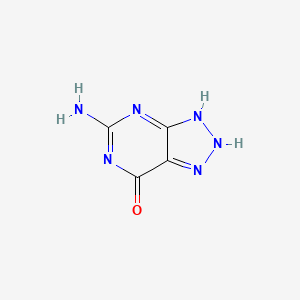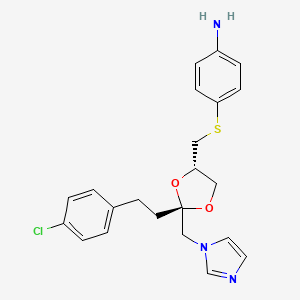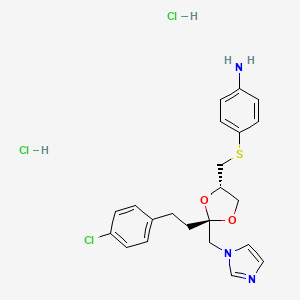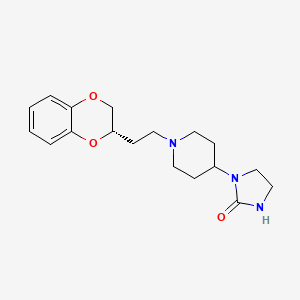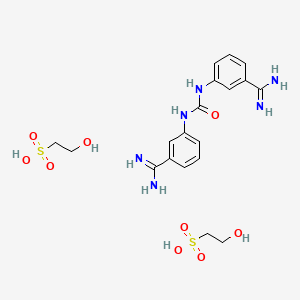
Amicarbalide diisethionate
説明
Amicarbalide diisethionate, also known as Diampron, is an aromatic diamidine with piroplasmocidal properties . It is effective against bovine and equine babesiosis and anaplasmosis .
Molecular Structure Analysis
The molecular formula of Amicarbalide diisethionate is C15H16N6O.2C2H6O4S, with a molecular weight of 548.59 . More detailed structural analysis would require specific laboratory techniques .科学的研究の応用
Babesicidal Effects : Amicarbalide diisethionate has been compared with other compounds for its activity against Babesia rodhaini in mice and rats. It has shown considerable prophylactic effects in mice, although other compounds like imidocarb demonstrated greater babesicidal effect (Beveridge, 1969).
Therapeutic Agent for Anaplasmosis : In cattle, amicarbalide has been effective in controlling acute infections of Anaplasma marginale and A. centrale. However, it was not successful in sterilizing patent and latent Anaplasma infections (de Vos et al., 1978).
Anticholinesterase Activity : The anticholinesterase activity of amicarbalide was investigated and found to be much less active compared to other piroplasmocidal agents such as quinuronium (Eyre, 1966).
Efficacy Against Canine Babesiosis : Amicarbalide was used to treat experimentally induced canine babesiosis. The relapse interval after treatment was shorter with amicarbalide compared to other drugs, indicating its relative efficacy (Stewart, 1983).
- especially in cardiac patients (Downard et al., 2003).
Trypanosoma Brucei Infection Treatment : Amicarbalide showed activity against Trypanosoma brucei infections in mice. It was effective when administered shortly after inoculation, indicating its potential as a lead compound in chemotherapy for mammalian trypanosomiases (Nathan et al., 1979).
Perioperative Blood Loss in Idiopathic Scoliosis : A study evaluated Amicar (epsilon aminocaproic acid) for its efficacy in decreasing perioperative blood loss in idiopathic scoliosis. The results confirmed that Amicar is an effective method to significantly reduce perioperative blood loss in these patients (Florentino-Pineda et al., 2004).
Severe Malaria Treatment : A medicinal chemistry program starting from amicarbalide led to the development of SC83288, a compound with optimized pharmacological and antiparasitic properties for the treatment of severe malaria. SC83288 showed fast parasite killing and good safety margin in preclinical studies (Pegoraro et al., 2017).
Putrescine Uptake Inhibition in Leishmania infantum : Amicarbalide was tested for its effect on putrescine uptake in Leishmania infantum promastigotes. While it did not inhibit cell growth significantly, it failed to reduce putrescine uptake at high concentrations (Reguera et al., 1994).
Safety And Hazards
特性
IUPAC Name |
1,3-bis(3-carbamimidoylphenyl)urea;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O.2C2H6O4S/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;2*3-1-2-7(4,5)6/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUMRNFCZFZXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amicarbalide diisethionate | |
CAS RN |
3671-72-5 | |
| Record name | Amicarbalide diisethionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amicarbalide isetionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMICARBALIDE DIISETHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC0RF48XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide](/img/structure/B1665893.png)
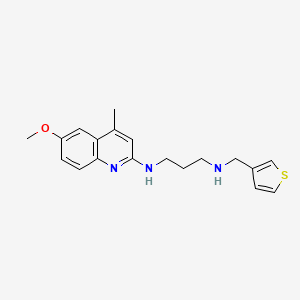
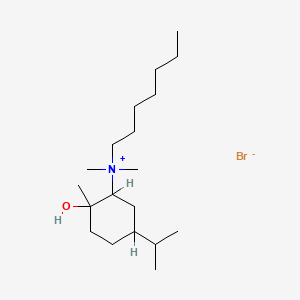
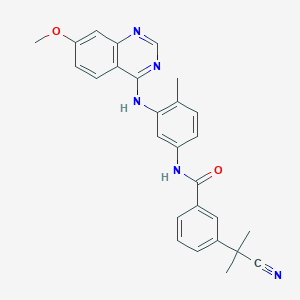
![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)
